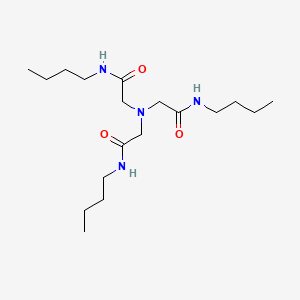

Acetamide, 2,2',2''-nitrilotris[N-butyl-

Description

The compound Acetamide, 2,2',2''-nitrilotris[N-butyl-] is a nitrilotris-based acetamide derivative featuring a central nitrogen atom linked to three acetamide groups, each substituted with N-butyl chains. These compounds share a core structure where the nitrilotris backbone facilitates strong chelation and solubility properties, making them valuable in industrial and pharmaceutical applications.

Properties

CAS No. |

39557-65-8 |

|---|---|

Molecular Formula |

C18H36N4O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-[bis[2-(butylamino)-2-oxoethyl]amino]-N-butylacetamide |

InChI |

InChI=1S/C18H36N4O3/c1-4-7-10-19-16(23)13-22(14-17(24)20-11-8-5-2)15-18(25)21-12-9-6-3/h4-15H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) |

InChI Key |

NYYGHZRYBYCBTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CN(CC(=O)NCCCC)CC(=O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- typically involves the reaction of ammonia with acetyl chloride. The process begins by introducing ammonia gas into a solution of acetyl chloride under controlled conditions. This reaction produces an intermediate ammonium salt, which is then treated with either an acid or a base to yield the desired acetamide compound .

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Applications in Organic Synthesis

- Reagent in Organic Chemistry : Acetamide, 2,2',2''-nitrilotris[N-butyl-] serves as a reagent for protecting amine groups during various chemical reactions. This property is particularly useful in multi-step syntheses where selective reactivity is required.

- Catalysis : There is ongoing research into the use of this compound as a catalyst in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity.

- Synthesis of Other Compounds : The presence of the nitrilotris backbone allows for the derivation of other functionalized compounds through substitution reactions, expanding its utility in synthetic chemistry.

Biochemical Applications

- Enzyme Assays : The hydrophilic nature of acetamide, 2,2',2''-nitrilotris[N-butyl-] enhances its utility in enzyme assays where solubility and interaction with biomolecules are crucial. Preliminary studies suggest that it may facilitate protein purification processes.

- Therapeutic Potential : Research indicates that this compound may possess therapeutic properties. Its application as a potential drug synthesis catalyst is being explored, particularly for compounds with anticancer activity .

Case Study 1: Anticancer Activity

A study evaluated derivatives of acetamide compounds for their anticancer properties against various cancer cell lines. The findings indicated that certain substituted derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, suggesting potential for development into therapeutic agents .

Case Study 2: Interaction with Heme Models

Research on the interactions between acetamide derivatives and heme models demonstrated the compound's role in influencing molecular structures relevant to biological systems. This study highlighted the importance of amide functional groups in biochemical interactions .

Mechanism of Action

The mechanism by which ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, facilitating its role in biochemical reactions. Additionally, its structure enables it to act as a catalyst, promoting the formation or breaking of chemical bonds in various reactions .

Comparison with Similar Compounds

Notes and Discrepancies

CAS Number Conflicts :

- lists "2,2',2''-nitrilotris(acetamide)" under CAS 7601-53-8, while cites 4862-18-4. This discrepancy may arise from differences in salt forms or registry updates .

Biological Activity

Acetamide, 2,2',2''-nitrilotris[N-butyl-] (commonly referred to as Nitrilotriacetamide) is a compound of interest due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

Nitrilotriacetamide possesses the molecular formula and is characterized by three butyl groups attached to a nitrilotriacetamide backbone. Its structure is pivotal in determining its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of nitrilotriacetamide derivatives. For instance, compounds derived from this structure have been shown to inhibit the proliferation of various cancer cell lines.

Case Study:

A study examined the effects of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a derivative of nitrilotriacetamide. This compound exhibited significant anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The mechanism was linked to the inhibition of COX/LOX pathways, which are crucial in cancer progression .

Table 1: Anticancer Activity of Nitrilotriacetamide Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 3c | MCF-7 | 25 | COX/LOX inhibition |

| Compound 3c | SK-N-SH | 30 | COX/LOX inhibition |

2. Anti-inflammatory Activity

Nitrilotriacetamide derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways effectively.

Case Study:

The same derivative mentioned above showed anti-inflammatory effects in animal models, where it significantly reduced edema and pain responses .

Table 2: Anti-inflammatory Activity Assessment

| Compound Name | Test Method | Result |

|---|---|---|

| Compound 3c | Digital Plethysmometer | Significant reduction in paw edema |

| Compound 3c | Eddy Hot Plate Method | Pain threshold increased by 40% |

3. Antimicrobial Activity

Nitrilotriacetamide has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits broad-spectrum activity.

Case Study:

In vitro tests revealed that certain derivatives effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Table 3: Antimicrobial Efficacy of Nitrilotriacetamide Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activities of nitrilotriacetamide derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Membrane Disruption: Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

- Gene Expression Modulation: Some studies indicate that these compounds can influence gene expression related to stress responses in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.